4-Bromo-2,6-bis(trifluoromethyl)aniline

Description

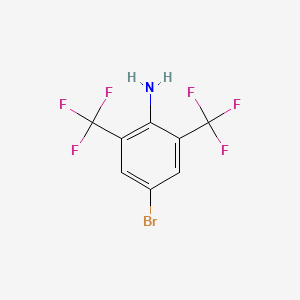

4-Bromo-2,6-bis(trifluoromethyl)aniline is a halogenated aromatic amine characterized by a bromine substituent at the para position and two electron-withdrawing trifluoromethyl (-CF₃) groups at the ortho positions of the aniline ring. This structural configuration confers unique physicochemical properties, including enhanced thermal stability, lipophilicity, and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-3-1-4(7(10,11)12)6(16)5(2-3)8(13,14)15/h1-2H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDESBCKMFLXTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2,6-Bis(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions . Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated aniline under palladium catalysis .

Industrial Production Methods

Industrial production of 4-Bromo-2,6-bis(trifluoromethyl)aniline may involve large-scale bromination reactions or coupling reactions using automated reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-bis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include quinones and amines.

Scientific Research Applications

4-Bromo-2,6-bis(trifluoromethyl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-bis(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding and other interactions . These features contribute to its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Physicochemical Properties

- Electron-Withdrawing Effects : Trifluoromethyl groups (-CF₃) significantly lower the pKa of the aniline NH₂ group compared to alkyl substituents (e.g., -CH(CH₃)₂ in 4-Bromo-2,6-diisopropylaniline). This enhances acidity, favoring reactions like electrophilic substitution .

- Thermal Stability : Bromine and -CF₃ substituents increase melting points. For example, 4-Bromo-2,6-diisopropylaniline melts at 235–237°C , while nitro analogs (e.g., 2-Nitro-4,6-bis(trifluoromethyl)aniline) exhibit higher decomposition temperatures due to nitro group stability .

Biological Activity

4-Bromo-2,6-bis(trifluoromethyl)aniline is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features a bromine atom and two trifluoromethyl groups attached to an aniline core, which influence its chemical reactivity and interactions with biological targets.

- Molecular Formula : C8H4BrF6N

- Molecular Weight : 308.02 g/mol

- CAS Number : 268733-18-2

The presence of the trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism of action may include:

- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity. For instance, it has been noted to inhibit serine proteases, which are important in various physiological processes .

- Signal Transduction Modulation : The structural features may allow it to modulate signaling pathways related to cell growth and differentiation, potentially impacting cancer biology and other diseases.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Specific mechanisms are under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Enzyme Interaction Studies : A study demonstrated that compounds with similar structures could inhibit TMPRSS4 serine protease activity, suggesting that this compound might also have similar effects .

- Cell Signaling Pathways : The compound's derivatives have shown potential as agonists for sphingosine-1-phosphate receptors, which are involved in various cellular processes including proliferation and migration.

Case Study 1: Inhibition of Serine Proteases

In a laboratory setting, researchers synthesized derivatives from this compound and evaluated their inhibitory effects on TMPRSS4 serine protease. Results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as a therapeutic agent against diseases where this protease is implicated.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using bacterial strains such as E. coli and S. aureus. Compounds derived from this compound showed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, suggesting moderate antibacterial activity compared to standard antibiotics.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.